2-Cyclohexen-1-one, 3-(2-phenylethyl)-
Overview
Description
2-Cyclohexen-1-one, 3-(2-phenylethyl)-, also known as 3-(2-phenylethyl)cyclohex-2-enone, is an organic compound with the molecular formula C₁₂H₁₄O. It is a derivative of cyclohexenone, featuring a phenylethyl group attached to the third carbon of the cyclohexenone ring
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of phenylethylamine with cyclohexenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction typically proceeds under reflux conditions to ensure complete conversion.
Cyclization Reaction: Another method involves the cyclization of 2-phenylethyl-1,3-butadiene in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is carried out at elevated temperatures to facilitate the formation of the cyclohexenone ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors equipped with efficient cooling and heating systems to control reaction temperatures. Continuous flow reactors may also be employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: 2-Cyclohexen-1-one, 3-(2-phenylethyl)- can undergo oxidation reactions to form corresponding oxo-compounds or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the phenylethyl group, leading to the formation of various substituted derivatives. Reagents such as halogens (e.g., bromine, chlorine) and alkylating agents (e.g., methyl iodide) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, reflux conditions
Reduction: LiAlH₄, NaBH₄, anhydrous conditions
Substitution: Br₂, Cl₂, CH₃I, room temperature
Major Products Formed:
Oxidation: Cyclohexenone derivatives, carboxylic acids
Reduction: Cyclohexenone alcohols, amines
Substitution: Halogenated phenylethyl derivatives, alkylated phenylethyl derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, 2-Cyclohexen-1-one, 3-(2-phenylethyl)- is employed as a building block for the synthesis of biologically active compounds. It is also used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Medicine: . Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, 2-Cyclohexen-1-one, 3-(2-phenylethyl)- is utilized in the production of fragrances, flavors, and other specialty chemicals. Its versatility makes it a valuable component in the formulation of various consumer products.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 3-(2-phenylethyl)- exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the functional groups present and the biological context in which the compound is used.
Comparison with Similar Compounds
Cyclohexenone: The parent compound without the phenylethyl group.
3-Phenylcyclohexenone: A structurally similar compound with a phenyl group directly attached to the cyclohexenone ring.
2-Cyclohexen-1-one, 3-methyl-: Another derivative with a methyl group instead of the phenylethyl group.
Uniqueness: 2-Cyclohexen-1-one, 3-(2-phenylethyl)- is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for a wider range of chemical transformations and biological activities.
Properties
IUPAC Name |
3-(2-phenylethyl)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVWTIFRBKSJMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298629 | |
Record name | MLS002919794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500546-55-4 | |
Record name | MLS002919794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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